3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is an organic compound classified as a piperazine derivative. Its molecular formula is and it has a molecular weight of approximately 278.35 g/mol. This compound features a piperazine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety, which contributes to its unique chemical properties and potential biological activities. The compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various health conditions.
The compound is derived from the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-methylpiperazine. It belongs to the class of piperazines, which are characterized by their two nitrogen atoms in a six-membered ring structure. Piperazine derivatives have been extensively studied for their pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects.
The synthesis of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:
In industrial settings, the synthesis may be optimized for scale-up using continuous flow reactors or other advanced techniques to enhance yield and purity.
The molecular structure of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can be represented by its SMILES notation: CC1(CCN(CC1)C(=O)C2=C(C(=C(C=C2OC)OC)OC)C(=O)N)
. This structure highlights the piperazine ring and the attached aromatic system with methoxy substituents.
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can undergo several chemical reactions:
The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific biological targets:
This compound is typically administered orally and exhibits complete absorption within approximately five hours post-administration. Its pharmacodynamics indicate an increase in coronary flow reserve and potential therapeutic effects in ischemic conditions.
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine has several potential applications:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry and their potential for therapeutic applications across various health domains.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2